7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
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Overview
Description
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzoazepines This compound is characterized by a seven-membered ring containing nitrogen and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrohalogenation of ethynylaniline derivatives. For instance, the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline can be carried out in a syn-selective manner to form the desired benzoazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoazepines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity, including potential anti-cancer and anti-inflammatory properties.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenz[b,f]azepine: Another benzoazepine derivative with similar structural features but different functional groups.
7-Bromo-3,4-dihydro-2H-1,4-benzothiazine: A related compound with a sulfur atom in the ring structure.
Uniqueness
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity compared to other benzoazepine derivatives .
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKOJPBXZKSAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624880 |
Source
|
Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3951-89-1 |
Source
|
Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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